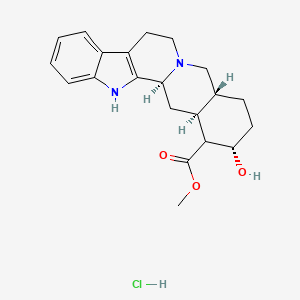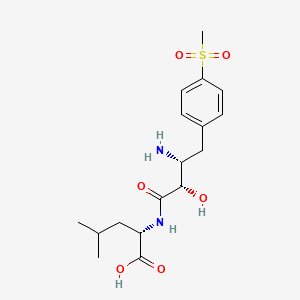
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Overview
Description
ZEP-3 is a synthetic peptide developed by Shulov Innovative Science Ltd. It is known for its bioactive properties and has been studied for various therapeutic applications, including anti-inflammatory, anti-viral, and analgesic effects . The compound has shown promising results in clinical studies for conditions such as atopic dermatitis, burns, psoriasis, and herpes zoster .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZEP-3 involves the assembly of amino acids in a specific sequence to form the desired peptide. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage and Deprotection: After the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods
Industrial production of ZEP-3 follows similar steps as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale purification systems are employed.
Chemical Reactions Analysis
Types of Reactions
ZEP-3 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in ZEP-3 can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Restored peptide structure.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
ZEP-3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with biological molecules.
Medicine: Explored for therapeutic applications in treating inflammatory and viral diseases, as well as pain management.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
ZEP-3 exerts its effects through interactions with specific molecular targets and pathways. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress. The peptide also exhibits antiviral activity by interfering with viral replication processes. Additionally, ZEP-3 has analgesic properties, likely through interactions with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
ZEP-3 is unique compared to other similar compounds due to its specific amino acid sequence and bioactive properties. Similar compounds include:
Other Bioactive Peptides: Various synthetic and natural peptides with anti-inflammatory, antiviral, and analgesic properties.
ZEP-3 stands out due to its non-steroidal nature, making it a safer alternative for long-term use in treating conditions like atopic dermatitis and other inflammatory diseases .
Properties
CAS No. |
1026276-22-1 |
|---|---|
Molecular Formula |
C34H49N7O8 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C34H49N7O8/c1-2-3-4-5-6-14-29(43)36-17-10-9-13-25(34(48)49)39-32(46)26(18-21-20-37-23-12-8-7-11-22(21)23)40-33(47)27(19-28(35)42)41-31(45)24-15-16-30(44)38-24/h7-8,11-12,20,24-27,37H,2-6,9-10,13-19H2,1H3,(H2,35,42)(H,36,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t24-,25-,26-,27-/m0/s1 |
InChI Key |
RFDMQNKNNCOSFL-FWEHEUNISA-N |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Isomeric SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XNWX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZEP-3; ZEP 3; ZEP3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


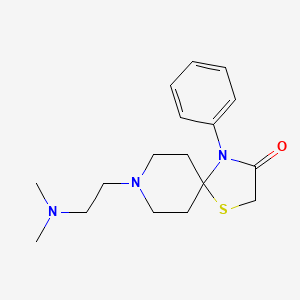
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
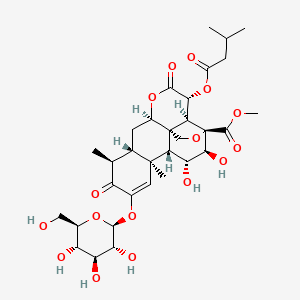
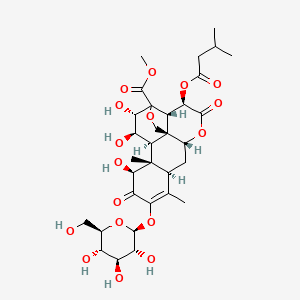
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)

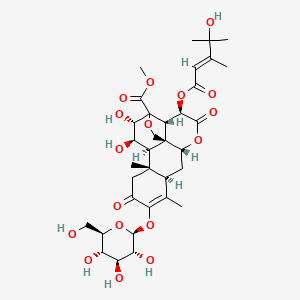

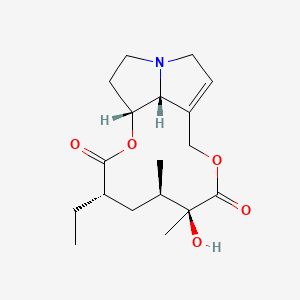


![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
